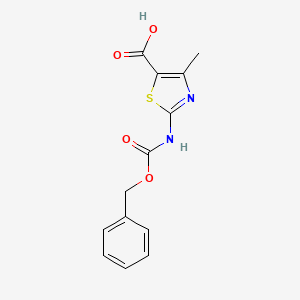![molecular formula C22H19N3O4 B2400582 1-[(3-nitrophenyl)methyl]-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1,2-dihydropyridin-2-one CAS No. 946332-29-2](/img/structure/B2400582.png)
1-[(3-nitrophenyl)methyl]-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1,2-dihydropyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been discussed in the literature. For instance, the reaction of 3-aminoquinolines with α-substituted carboxylic acid chloride affords 2-substituted-N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamides, which are cyclized with NaOEt to afford 2H-[1,4] oxazino[3,2-c]quinoline-3,5(4H,6H)-dione derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities : This compound is an important intermediate for synthesizing biologically active compounds. It has been used in the synthesis of various derivatives that exhibit potential biological activities, including anticancer properties (Wang et al., 2016).
Enantioselective Synthesis : Enantioselective synthesis of derivatives of this compound has been explored. These processes are crucial for creating compounds with specific configurations, which can be significant in drug development and other areas of chemistry (Blay et al., 2007).
Antiarrhythmic Properties : Isoquinoline derivatives related to this compound have been synthesized and studied for their antiarrhythmic properties. This indicates potential applications in cardiovascular pharmacology (Markaryan et al., 2000).
Coordination Compounds and Catalysis : Coordination compounds based on derivatives of this compound have been synthesized and tested in enantioselective catalysis. This suggests applications in synthetic chemistry and materials science (Jansa et al., 2007).
Crystal Structure and Receptor Interactions : The crystal structures of certain derivatives show interactions with dopamine D2 and serotonin 5-HT1A receptors, indicating potential applications in neuroscience and pharmacology (Ullah et al., 2015).
Antitumor Activity : Some derivatives have shown antitumor activities in vitro, highlighting the compound's potential in cancer research and therapy (Zhu et al., 2011).
Metabolite Identification : Metabolites of related compounds have been identified, which is crucial for understanding the pharmacokinetics and pharmacodynamics in drug development (Umehara et al., 2009).
Picric Acid Sensing : Certain derivatives can identify picric acid with high selectivity and sensitivity, suggesting applications in chemical sensing and safety (Yu et al., 2017).
Electrochemical Studies : Electrochemical conversions of related compounds have been studied, which can be useful in understanding redox reactions and designing electrochemical sensors or devices (Stradiņš et al., 2001).
Antimalarial Potential : Novel derivatives have been synthesized and shown potent antimalarial activity, indicating the compound's relevance in addressing global health issues like malaria (Saini et al., 2016).
Eigenschaften
IUPAC Name |
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-1-[(3-nitrophenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c26-21-19(22(27)24-13-4-8-17-7-1-2-11-20(17)24)10-5-12-23(21)15-16-6-3-9-18(14-16)25(28)29/h1-3,5-7,9-12,14H,4,8,13,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXYUWSMMQXKKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
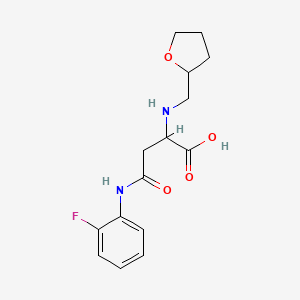
![N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2400500.png)
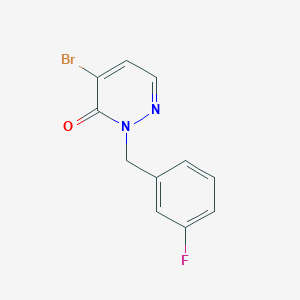
![3-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid](/img/structure/B2400502.png)
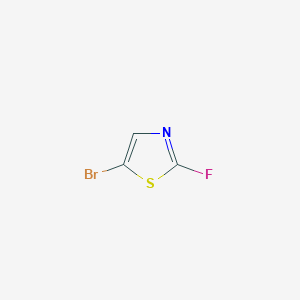
![methyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B2400507.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]ethanone](/img/structure/B2400509.png)

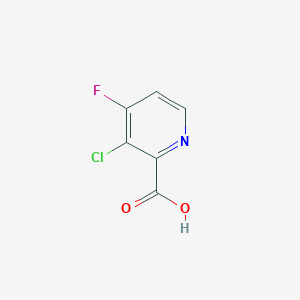
![N-(4-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2400514.png)

![ethyl 4-(2-{[4-(4-fluorophenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2400517.png)
![2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2400519.png)
